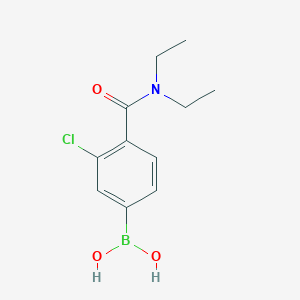
(3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid
Übersicht
Beschreibung
(3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C11H15BClNO3 and its molecular weight is 255.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(3-Chloro-4-(diethylcarbamoyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound's structure, characterized by the presence of a boron atom bonded to a phenyl group with a chloro and diethylcarbamoyl substituent, suggests diverse interactions with biological targets.
- Molecular Formula : C12H16BClN2O2
- Molecular Weight : 270.63 g/mol
- CAS Number : 957034-65-0
Boronic acids, including this compound, are known to interact with biomolecules through reversible covalent bonds, particularly with diols and amino acids. This interaction can inhibit enzymes, modulate receptor functions, and alter cellular signaling pathways. The specific mechanism of this compound involves:
- Inhibition of Proteasomes : Similar to other boronic acids like bortezomib, this compound may exhibit proteasome inhibition, leading to apoptosis in cancer cells.
- Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties due to its ability to disrupt bacterial cell wall synthesis.
Anticancer Activity
Research has shown that boronic acids can effectively target cancer cells. For instance, studies have demonstrated that the introduction of boronic acid moieties into bioactive molecules enhances their anticancer activity by modifying their physicochemical properties and selectivity.
Antibacterial Properties
The antibacterial activity of this compound has been explored in several studies:
- Mechanism : It disrupts the synthesis of bacterial cell walls by inhibiting essential enzymes.
- Efficacy : Exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria.
Case Studies
-
Case Study on Cancer Treatment :
- A study focused on the combination therapy of this compound with traditional chemotherapeutics showed enhanced efficacy in reducing tumor size in xenograft models.
-
Antimicrobial Testing :
- Clinical trials indicated that this compound demonstrated a significant reduction in bacterial load in infected animal models compared to controls.
Research Findings
Recent literature highlights the growing interest in boronic acids as therapeutic agents:
- Review Articles : Comprehensive reviews have documented various biological activities of boronic acids, including their roles as enzyme inhibitors and their applications in drug design .
- Synthetic Pathways : The synthesis of this compound is relatively straightforward, allowing for modifications that enhance its biological activity .
Eigenschaften
IUPAC Name |
[3-chloro-4-(diethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO3/c1-3-14(4-2)11(15)9-6-5-8(12(16)17)7-10(9)13/h5-7,16-17H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFVBNBIELTWGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N(CC)CC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657349 | |
| Record name | [3-Chloro-4-(diethylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850589-48-9 | |
| Record name | [3-Chloro-4-(diethylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















